An In-depth Technical Guide on O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX)
An In-depth Technical Guide on O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX)
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, commonly known as VX, is a highly toxic organophosphorus compound and a potent chemical warfare agent.[1][2] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993.[1] All information provided is from publicly available sources and is intended for defensive and educational purposes, such as the development of medical countermeasures and detection technologies. This guide does not contain any information on the synthesis or weaponization of this compound.
Core Properties
VX is a synthetic organophosphorus compound, specifically a thiophosphonate, developed for military use.[1] In its pure form, it is an odorless, tasteless, and oily liquid with an amber-like color.[1][3] Due to its extremely low volatility, it persists in the environment, posing a significant long-term contamination risk.[1]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative properties of VX.
Table 1: Physicochemical Properties of VX
| Property | Value | Source |
| IUPAC Name | S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate | [1] |
| Chemical Formula | C₁₁H₂₆NO₂PS | [1][3] |
| Molar Mass | 267.37 g·mol⁻¹ | [1] |
| Appearance | Amber-colored, oily liquid | [1][3] |
| Odor | Odorless | [1] |
| Density | 1.0083 g/cm³ at 20-25°C | [1][4] |
| Melting Point | -51 °C (-60 °F) | [1] |
| Boiling Point | 298 °C (568 °F) | [1][3] |
| Vapor Pressure | 0.09 Pa at 25°C | [1] |
| Water Solubility | Slightly soluble | [3][4] |
| Log P (Octanol-water partition coefficient) | 2.047 | [1] |
| Flash Point | 159 °C (318 °F) | [3] |
Table 2: Toxicological Data for VX (Human, 70 kg male)
| Parameter | Value | Route of Exposure | Source |
| Median Lethal Dose (LD₅₀) | 5-10 mg | Dermal (Skin) | [1] |
| Time to Effect (Vapor) | Seconds to minutes | Inhalation | [3] |
| Time to Effect (Liquid) | Minutes to hours | Dermal (Skin) | [3] |
| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.001 mg/kg | Intravenous | [4] |
| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.0023 mg/kg | Oral | [4] |
| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.029 - 0.034 mg/kg | Dermal (Liquid) | [4] |
Mechanism of Action: Acetylcholinesterase Inhibition
VX exerts its extreme toxicity by acting as a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][5] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]
The inhibition of AChE by VX leads to an accumulation of acetylcholine at cholinergic synapses.[1][6] This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms, from excessive secretions and muscle twitching to convulsions, paralysis, and ultimately, death by respiratory failure.[1][7][8]
VX forms a covalent bond with the serine residue in the active site of AChE, a process known as phosphorylation.[1][9] This bond is highly stable. Over time, the phosphorylated enzyme can undergo a process called "aging," where it loses an alkoxyl group, rendering the inhibition irreversible by currently available antidotes.[1] Compared to other nerve agents like soman, VX undergoes this aging process relatively slowly, which provides a wider therapeutic window for the administration of reactivating antidotes.[1]
Medical Countermeasures and Treatment
Prompt administration of antidotes is critical for survival after VX exposure.[10] The standard treatment regimen involves a combination of drugs that target different aspects of the poisoning.
-
Atropine: An anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors.[1][7] It blocks the effects of excess acetylcholine, helping to reduce symptoms like excessive secretions and bronchoconstriction.[1][10]
-
Pralidoxime (2-PAM): An oxime that functions as an AChE reactivator.[1][11] It works by cleaving the covalent bond between VX and the enzyme's active site, thereby restoring its function.[11] The effectiveness of oximes is time-dependent and must be administered before the "aging" process renders the enzyme-inhibitor complex permanently resistant to reactivation.[1]
-
Diazepam: A benzodiazepine used to control convulsions and seizures, which are common symptoms of severe nerve agent poisoning.[1][6]
Experimental Protocols and Methodologies
The characterization and detection of VX and the study of its toxicological effects involve various analytical and biochemical techniques. The following are brief overviews of methodologies cited in the literature.
Acetylcholinesterase Inhibition Assay (Ellman's Assay)
This spectrophotometric method is widely used to measure AChE activity and to determine the inhibition rate constants of inhibitors like VX.[5]
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.
-
Methodology Outline:
-
A solution containing a known concentration of purified AChE is prepared in a phosphate buffer (e.g., pH 8.0).[5]
-
The enzyme is incubated with the inhibitor (VX) for a specific period.
-
The substrate (acetylthiocholine) and DTNB are added to the solution.
-
The rate of color change is monitored using a spectrophotometer, which is proportional to the AChE activity.
-
By comparing the activity of the inhibited enzyme to a control, the degree of inhibition can be calculated.[5]
-
Analytical Detection and Decontamination Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the unambiguous identification of VX and its degradation products in various matrices.
-
Principle: These techniques separate compounds and provide detailed structural information, allowing for precise identification.
-
Methodology Outline (for Decontamination Studies):
-
A sample contaminated with VX is treated with a decontamination solution (e.g., aqueous sodium hydroxide or N,N-dichlorobenzylamine).[12][13]
-
The reaction mixture is sampled over time.
-
Samples are prepared and analyzed using techniques like ³¹P NMR to monitor the disappearance of the VX signal and the appearance of signals from its less toxic hydrolysis products, such as ethyl methylphosphonic acid.[12][13]
-
Ion chromatography can also be employed to monitor the levels of specific hydrolysis products in wastewater effluents.[14]
-
Decontamination
Due to its persistence, effective decontamination is crucial after a VX release. Decontamination strategies involve chemical neutralization to convert VX into less toxic compounds.[12]
-
Chemical Methods: Strong nucleophiles and oxidizers are effective.
-
Hydrolysis: Reaction with concentrated aqueous sodium hydroxide results in the cleavage of P-O or P-S ester bonds, though the reactions can be slow and may produce other toxic byproducts.[12]
-
Hydroperoxidolysis: Reaction with the hydroperoxide anion leads to a more rapid and exclusive cleavage of the P-S bond.[12]
-
Reactive Solutions: Formulations like the Reactive Skin Decontamination Lotion (RSDL) are used for personnel decontamination.[15]
-
-
Physical Removal: For exposed individuals, immediate removal of contaminated clothing and washing the skin with soap and water or a bleach solution is critical to minimize absorption.[1][6]
References
- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. VX: Nerve Agent | NIOSH | CDC [cdc.gov]
- 4. Health Risk Assessment for The Nerve Agent VX - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Nerve agent - Wikipedia [en.wikipedia.org]
- 8. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 9. The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mirasafety.com [mirasafety.com]
- 11. Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. globalbiodefense.com [globalbiodefense.com]
